5-Methoxy-2-(naphthalen-2-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(naphthalen-2-yl)benzoic acid is an organic compound with the molecular formula C18H14O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the 5-position and a naphthyl group at the 2-position. This compound is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(naphthalen-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and 5-methoxybenzoic acid.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 2-naphthol is acylated with 5-methoxybenzoic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to perform the Friedel-Crafts acylation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(naphthalen-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The naphthyl group can be reduced under specific conditions to form a dihydronaphthalene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Carboxy-2-(naphthalen-2-yl)benzoic acid.
Reduction: 5-Methoxy-2-(dihydronaphthalen-2-yl)benzoic acid.
Substitution: 5-Bromo-2-(naphthalen-2-yl)benzoic acid.
Scientific Research Applications
5-Methoxy-2-(naphthalen-2-yl)benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and its role in drug development.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(naphthalen-2-yl)benzoic acid: Similar structure but with different substitution pattern.
5-Methoxy-3-(naphthalen-2-yl)benzoic acid: Another isomer with the methoxy group at a different position.
Uniqueness
5-Methoxy-2-(naphthalen-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for specific research applications where other isomers may not be as effective.
Properties
IUPAC Name |
5-methoxy-2-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-15-8-9-16(17(11-15)18(19)20)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWUQSZUNRUUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681186 |
Source
|
Record name | 5-Methoxy-2-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179874-12-4 |
Source
|
Record name | 5-Methoxy-2-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.